tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638743-92-6
VCID: VC2730168
InChI: InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
SMILES: CC1CCNCCN1C(=O)OC(C)(C)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

CAS No.: 1638743-92-6

Cat. No.: VC2730168

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate - 1638743-92-6

Specification

CAS No. 1638743-92-6
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Standard InChI Key DUYDMHWWVXLFDB-SECBINFHSA-N
Isomeric SMILES C[C@@H]1CCNCCN1C(=O)OC(C)(C)C
SMILES CC1CCNCCN1C(=O)OC(C)(C)C
Canonical SMILES CC1CCNCCN1C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Basic Chemical Information

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a nitrogen-containing heterocyclic compound with distinct structural features. The basic chemical information for this compound is summarized in Table 1.

Table 1: Basic Chemical Properties of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

PropertyValue
CAS Number1638743-92-6
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.309 g/mol
Storage ConditionsRoom temperature
Product CategoryProtein Degrader Building Block

This compound possesses a molecular structure that includes a seven-membered diazepane ring with two nitrogen atoms, a methyl substituent at the 7-position with R-stereochemistry, and a tert-butyloxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms .

Structural Characteristics

The structural backbone of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate consists of a 1,4-diazepane ring system, which is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The compound features specific stereochemistry at the 7-position, with the methyl group in the R-configuration, which is critical for its biological activity and synthetic utility .

The tert-butyloxycarbonyl (Boc) group attached to the nitrogen at position 1 serves as a protecting group commonly used in organic synthesis. This group provides stability during various chemical reactions and can be selectively removed under acidic conditions, making it particularly useful in multistep synthetic pathways .

Chemical Identifiers and Nomenclature

This compound is known by several synonyms in chemical databases and research literature, reflecting different naming conventions in organic chemistry. Table 2 presents the various identifiers and alternative names for this compound.

Table 2: Chemical Identifiers and Synonyms

Identifier TypeValue
IUPAC Nametert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
Common Synonyms(R)-4-Boc-5-methyl-1,4-diazepane; (R)-1-Boc-7-methyl-1,4-diazepane; (R)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate
Standard InChIInChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Standard InChIKeyDUYDMHWWVXLFDB-UHFFFAOYSA-N
SMILESCC1CCNCCN1C(=O)OC(C)(C)C
PubChem Compound ID71305273

Synthesis and Preparation Methods

General Synthetic Approaches

While the search results don't provide specific synthetic routes for tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate itself, information about its use in synthetic pathways provides insights into common methods involving this compound. Typically, compounds of this nature are synthesized through selective protection of nitrogen atoms in the diazepane core structure, followed by stereochemical modifications to achieve the desired configuration at the 7-position .

The tert-butyloxycarbonyl (Boc) protecting group is typically introduced using reagents such as di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The stereochemical control at the 7-position might involve either direct stereoselective synthesis or resolution of racemic mixtures to isolate the desired (R)-enantiomer .

Role in Multistep Synthetic Pathways

In research applications, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. As documented in pharmaceutical research, this compound has been utilized in the development of potent soluble epoxide hydrolase inhibitors with potential therapeutic applications .

A notable synthetic pathway involves the reaction of this compound with carboxylic acids or their derivatives in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine). The resulting intermediates can then undergo Boc deprotection under acidic conditions (typically trifluoroacetic acid) to yield free amine derivatives that can be further functionalized .

Applications in Research and Development

Pharmaceutical Research Applications

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate has significant applications in pharmaceutical research, particularly in the development of compounds targeting inflammation-related conditions. The diazepane scaffold provides a versatile framework for developing molecules with specific biological activities .

In recent pharmaceutical research, this compound has been utilized in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of inflammatory mediators. These inhibitors have shown promising results in treating various inflammation-induced diseases, including arthritis, acute pancreatitis, and sepsis .

Structure-Activity Relationships

The specific stereochemistry at the 7-position (R-configuration) of the 1,4-diazepane ring system appears to be important for the biological activity of derivatives synthesized from this compound. This structural feature likely contributes to the proper spatial orientation of functional groups when interacting with biological targets .

Research has shown that compounds derived from tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate can exhibit favorable pharmacological properties, including good microsomal stability, moderate plasma protein binding, and acceptable oral bioavailability. These characteristics make them promising candidates for further drug development efforts .

Comparison with Related Compounds

Structural Analogues

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is structurally related to several compounds, including the non-methylated analogue tert-butyl 1,4-diazepane-1-carboxylate (CAS: 112275-50-0). The primary difference between these compounds is the presence of a methyl group at the 7-position with R-stereochemistry in the former .

Table 3: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate1638743-92-6C₁₁H₂₂N₂O₂214.309Methyl group at 7-position with R-stereochemistry
tert-butyl 1,4-diazepane-1-carboxylate112275-50-0C₁₀H₂₀N₂O₂200.28No methyl substituent

The addition of the methyl group and its specific stereochemistry likely confers different chemical reactivity and biological activity compared to the non-methylated analogue, potentially enhancing its utility in certain synthetic applications .

Functional Derivatives

Compounds derived from tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate through further functionalization have shown significant biological activities. For instance, acylation of the secondary amine following Boc deprotection has yielded compounds with enhanced pharmacological properties .

In research focused on soluble epoxide hydrolase inhibitors, derivatives containing propionyl, 2-methylbutyryl, and other acyl groups attached to the diazepane nitrogen showed promising activity. These functional modifications appear to optimize the interaction with the target enzyme, leading to improved potency and pharmacokinetic properties .

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